
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine is a synthetic derivative of the amino acid tyrosine It is characterized by the presence of two iodine atoms at the 3 and 5 positions of the phenyl ring and a 3-methylphenyl group attached to the oxygen atom of the tyrosine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine typically involves the iodination of L-tyrosine followed by the introduction of the 3-methylphenyl group. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the 3 and 5 positions.
The introduction of the 3-methylphenyl group can be accomplished through an etherification reaction. This involves reacting the iodinated tyrosine with 3-methylphenol in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding hydroxy derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiourea.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium; controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran; ambient temperature.
Substitution: Sodium azide, thiourea; solvent such as dimethylformamide; elevated temperature.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroxy derivatives.
Substitution: Azido or thiourea derivatives.
Applications De Recherche Scientifique
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating enzyme activity and as a probe for investigating protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of thyroid disorders.
Industry: Utilized in the development of novel materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, its iodine atoms can interact with thyroid hormone receptors, affecting thyroid hormone synthesis and metabolism. Additionally, the compound’s phenyl group can engage in hydrophobic interactions with protein targets, altering their conformation and function.
Comparaison Avec Des Composés Similaires
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine can be compared with other iodinated tyrosine derivatives, such as:
3,5-Diiodo-L-tyrosine: Lacks the 3-methylphenyl group, resulting in different chemical properties and biological activities.
3-Iodo-L-tyrosine: Contains only one iodine atom, leading to distinct reactivity and applications.
3,5-Diiodo-O-(4-methoxyphenyl)-L-tyrosine:
The presence of the 3-methylphenyl group in this compound imparts unique properties, making it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
80248-14-2 |
|---|---|
Formule moléculaire |
C16H15I2NO3 |
Poids moléculaire |
523.10 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[3,5-diiodo-4-(3-methylphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H15I2NO3/c1-9-3-2-4-11(5-9)22-15-12(17)6-10(7-13(15)18)8-14(19)16(20)21/h2-7,14H,8,19H2,1H3,(H,20,21)/t14-/m0/s1 |
Clé InChI |
VLTNXXZNHLIABH-AWEZNQCLSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
SMILES canonique |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


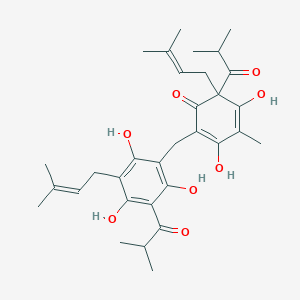
![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
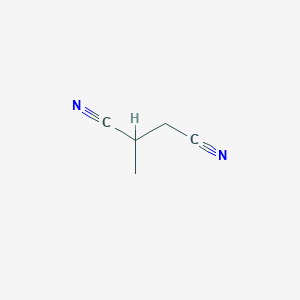
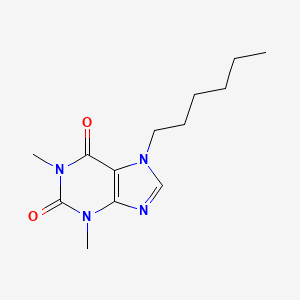
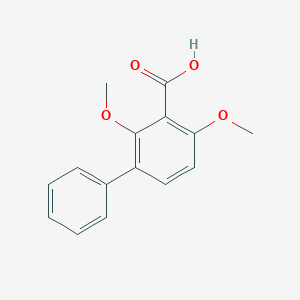
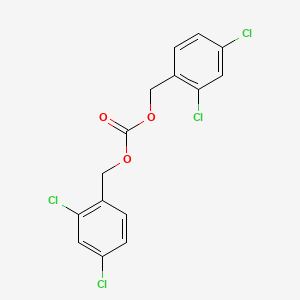
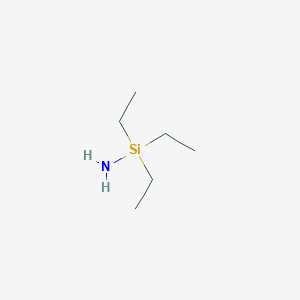
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
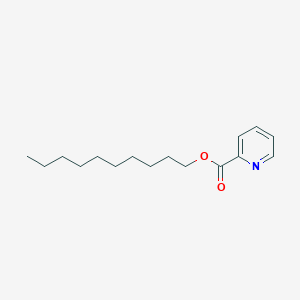
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
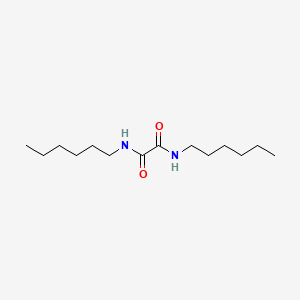
![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)


